molecular formula C6H7N5 B180412 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 196225-31-7

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No. B180412
M. Wt: 149.15 g/mol
InChI Key: WCHZTJMYPRSTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a chemical compound that belongs to the class of triazolopyrimidine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately, the inhibition of cancer cell proliferation.

Biochemical And Physiological Effects

Studies have shown that 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has a selective toxicity towards cancer cells, while sparing normal cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine in lab experiments is its high purity and yield. It is also relatively easy to synthesize. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in scientific research.

Future Directions

There are several future directions for the research and development of 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. One direction is to further elucidate its mechanism of action, which would enable researchers to optimize its use in scientific research. Another direction is to explore its potential applications in the treatment of other diseases, such as viral infections. Additionally, there is potential for the development of new derivatives of 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine with improved efficacy and selectivity towards specific diseases.

Synthesis Methods

The synthesis of 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be achieved through various methods. One of the commonly used methods involves the reaction of 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxylic acid with ethyl 2-chloroacetate, followed by treatment with hydrazine hydrate and then acidification. This method yields high purity and yield of the desired product.

Scientific Research Applications

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. It also has potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its potential use as a fluorescent probe for detecting DNA damage.

properties

IUPAC Name

5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-4-2-5(7)11-6(10-4)8-3-9-11/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHZTJMYPRSTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187001
Record name Desdiethyltrapidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

CAS RN

33376-96-4
Record name 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33376-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desdiethyltrapidil
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desdiethyltrapidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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